molecular formula C5H4ClN3O3 B1489643 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one CAS No. 65224-66-0

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Cat. No. B1489643
CAS RN: 65224-66-0
M. Wt: 189.56 g/mol
InChI Key: GNXOLOBSWUZOEF-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a chemical compound with the molecular formula C5H5ClN4O2 . It is also known as 4-AMINO-2-CHLORO-6-METHYL-5-NITROPYRIMIDINE .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with a chlorine atom at the 2nd position, a methyl group at the 6th position, and a nitro group at the 5th position .


Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 166-170°C . It is slightly soluble in dichloromethane, ethyl acetate, and methanol . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Synthesis of New Derivatives

  • Researchers have synthesized various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to the creation of a novel heterocyclic system known as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. These derivatives were obtained through reactions with amines, showcasing the compound's utility in synthesizing complex molecular structures with potential applications in materials science and drug development (Banihashemi, Hassani, & Lari, 2020).

Ring Transformations

  • The compound has been involved in studies demonstrating its ability to undergo ring transformations, producing 4-pyridones, pyrimidines, and 4-aminopyridines. These transformations highlight its versatility as a synthetic equivalent in organic synthesis, enabling the development of compounds with varied biological and chemical properties (Nishiwaki, Tamura, Hori, Tohda, & Ariga, 2003).

Novel Reaction Pathways

  • Research has also uncovered novel reaction pathways involving 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one derivatives, leading to the synthesis of unique compounds with potential pharmacological applications. These pathways involve transformations with sodium alkoxides and highlight the compound's role in the innovative synthesis of heterocyclic compounds (Susvilo, Brukštus, & Tumkevičius, 2006).

Optically Active Imidazo[1,2-a]pyrimidines

  • Another significant application involves the synthesis of optically active imidazo[1,2-a]pyrimidin-3(2H)-ones from reactions of 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)-α-amino acids. This process illustrates the compound's potential in the synthesis of optically active materials, which are crucial in the development of chiral drugs and catalysts (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOLOBSWUZOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475800
Record name 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

CAS RN

65224-66-0
Record name 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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